molecular formula C15H15Cl4NO3 B12468536 2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid

2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid

Cat. No.: B12468536
M. Wt: 399.1 g/mol
InChI Key: IUQLETNBDFJNHI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The introduction of the piperidine ring is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the incorporation of the piperidine ring using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid is unique due to the presence of both the piperidine ring and the tetrachlorobenzene core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15Cl4NO3

Molecular Weight

399.1 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C15H15Cl4NO3/c1-6-4-3-5-7(2)20(6)14(21)8-9(15(22)23)11(17)13(19)12(18)10(8)16/h6-7H,3-5H2,1-2H3,(H,22,23)

InChI Key

IUQLETNBDFJNHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C

Origin of Product

United States

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